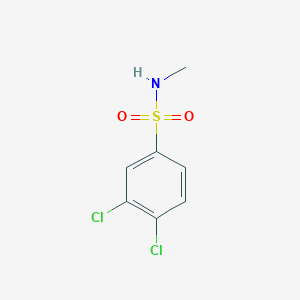

Benzenesulfonamide, 3,4-dichloro-N-methyl-

Description

Contextualization within Sulfonamide Chemistry and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. fluorochem.co.uknih.gov Compounds bearing this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. fluorochem.co.ukgoogle.com The versatility of the sulfonamide scaffold allows for structural modifications that can fine-tune the compound's biological activity, making it a privileged structure in drug discovery and development. rrscientific.com

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of benzenesulfonamides can significantly influence their physicochemical properties and biological activities. The position and number of chlorine atoms can affect the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.

Overview of Structural Scaffolds Incorporating the Dichlorinated Benzenesulfonamide (B165840) Moiety

Detailed Research Findings on Dichlorinated Benzenesulfonamide Derivatives

The following tables summarize research findings on the synthesis and structural characteristics of various dichlorinated N-aryl benzenesulfonamide derivatives. These compounds, while not identical to "Benzenesulfonamide, 3,4-dichloro-N-methyl-", share the core dichlorinated benzenesulfonamide feature and provide the most relevant available academic insights.

Table 1: Synthesis of Dichlorinated N-Aryl Benzenesulfonamide Derivatives

| Compound Name | Starting Materials | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide | 2-methyl-4-chlorobenzenesulfonylchloride and 3,4-dichloroaniline | Boiled for ten minutes, followed by cooling and addition to ice-cold water. Recrystallized from dilute ethanol (B145695). | |

| 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide | 2,4-dichlorobenzenesulfonylchloride and m-toluidine | Boiled for ten minutes, followed by cooling and addition to ice-cold water. Recrystallized from dilute ethanol. | |

| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide | 4-methylbenzenesulfonylchloride and 3,4-dichloroaniline | Boiled for ten minutes, followed by cooling and addition to ice-cold water. Recrystallized from dilute ethanol. |

Table 2: Structural Characteristics of Dichlorinated N-Aryl Benzenesulfonamide Derivatives

| Compound Name | Key Structural Features | Reference |

|---|---|---|

| 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide | The sulfonyl and aniline (B41778) benzene (B151609) rings are tilted relative to each other by 54.6 (1)°. Molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. | |

| 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide | The molecule is twisted at the sulfur atom with a C—SO₂—NH—C torsion angle of -60.2 (2)°. | |

| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide | The two benzene rings are tilted relative to each other by 82.5 (1)°. Molecules are linked by pairs of N—H⋯O(S) hydrogen bonds, forming inversion dimers. |

Structure

2D Structure

Properties

IUPAC Name |

3,4-dichloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRNFMGIBBKSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973924 | |

| Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5836-54-4 | |

| Record name | Eulan BL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dichloro N Methylbenzenesulfonamide Analogues

General Strategies for Benzenesulfonamide (B165840) Synthesis

The construction of the benzenesulfonamide scaffold typically relies on two well-established synthetic sequences: the condensation of a pre-formed sulfonyl chloride with an amine, or the formation of the sulfonyl chloride on the benzene (B151609) ring followed by amination.

Condensation Reactions with Sulfonyl Chlorides and Amines

The most prevalent and direct method for synthesizing benzenesulfonamides is the condensation reaction between a benzenesulfonyl chloride and a primary or secondary amine. cbijournal.comlibretexts.org This reaction, a type of nucleophilic acyl substitution, is highly efficient and versatile. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. cbijournal.com The choice of solvent and base can be critical, with pyridine often serving as both a base and a solvent. cbijournal.com The reactivity of the amine is a key factor; primary amines are generally highly reactive, while secondary amines exhibit lower reactivity. cbijournal.com

For instance, the synthesis of N-methylbenzenesulfonamide can be achieved by reacting benzenesulfonyl chloride with methanamine. libretexts.org This fundamental reaction can be applied to a vast range of substituted benzenesulfonyl chlorides and amines to generate a library of diverse sulfonamide compounds. sigmaaldrich.com

Chlorosulfonation and Subsequent Substitution Reactions

An alternative and common strategy involves first introducing the sulfonyl chloride group onto the aromatic ring, followed by reaction with an amine. This is particularly useful when the desired substituted benzene starting material is more readily available than the corresponding sulfonyl chloride. The key step is the chlorosulfonation of the benzene ring.

This electrophilic aromatic substitution reaction is typically performed using chlorosulfonic acid (ClSO₃H). orgsyn.orgstackexchange.com The reaction of a substituted benzene with at least two molar equivalents of chlorosulfonic acid generates the corresponding benzenesulfonyl chloride. google.com For example, acetanilide (B955) can be treated with chlorosulfonic acid to produce p-acetaminobenzenesulfonyl chloride, a vital intermediate. orgsyn.org The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the equilibrium of chlorosulfonic acid. stackexchange.com

Once the benzenesulfonyl chloride intermediate is synthesized and isolated, it can be reacted with the desired amine (e.g., methylamine (B109427) for N-methyl derivatives) in a subsequent step, as described in section 2.1.1, to yield the final benzenesulfonamide product. google.com This two-step process allows for the synthesis of specific isomers, although controlling regioselectivity during the chlorosulfonation step can be a challenge, potentially leading to mixtures of ortho and para products. google.com

Specific Synthetic Pathways for 3,4-Dichloro-N-methylbenzenesulfonamide Derivatives

Building upon the general benzenesulfonamide core, derivatization strategies focus on introducing complex functional groups and heterocyclic systems to create novel analogues. These pathways often involve multi-step syntheses to construct the desired moieties before or after the formation of the sulfonamide linkage.

Synthesis of Pyrazole-Containing Benzenesulfonamide Analogues

Pyrazole (B372694) moieties are frequently incorporated into benzenesulfonamide structures. A common synthetic route involves the cyclocondensation reaction between a chalcone (B49325) intermediate and a hydrazine-substituted benzenesulfonamide. nih.govnih.gov

The general synthesis begins with the Claisen-Schmidt condensation of an appropriately substituted aryl aldehyde with an aryl methyl ketone to form an α,β-unsaturated ketone, known as a chalcone. nih.gov This chalcone then serves as the key precursor for building the pyrazole ring. The pyrazoline ring (a dihydrogenated pyrazole) is constructed by reacting the chalcone with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent like acetic acid, typically under reflux conditions. nih.govrsc.org This reaction proceeds via a cyclization mechanism to yield the 1-(benzenesulfonamidophenyl)-dihydropyrazole derivative. nih.gov Aromatization to the pyrazole can occur depending on the reaction conditions and substituents.

The following table summarizes the synthesis of various pyrazole-benzenesulfonamide derivatives, highlighting the diversity of substituents that can be incorporated.

| Entry | Aryl Group (from Chalcone) | Final Product | Reference |

| 1 | Phenyl | 4-[5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | nih.gov |

| 2 | 4-Methoxyphenyl | 4-[5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | nih.gov |

| 3 | 3,4,5-Trimethoxyphenyl | 4-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | nih.gov |

| 4 | 4-Fluorophenyl | 4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | nih.gov |

| 5 | 4-Chlorophenyl | 4-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | nih.gov |

Synthesis of Thiazolone-Based Benzenesulfonamide Conjugates

Thiazolone-containing benzenesulfonamides represent another important class of derivatives. The synthesis of these conjugates often involves building the thiazolone ring onto a pre-existing benzenesulfonamide structure.

One efficient method starts with the acylation of a primary aromatic amine, such as sulfanilamide (B372717) (4-aminobenzenesulfonamide), with a haloacetyl chloride (e.g., 2-chloroacetyl chloride) to produce a haloacetamide intermediate. rsc.org This intermediate, 2-chloro-N-(4-sulfamoylphenyl)acetamide, undergoes an intramolecular cyclization and rearrangement reaction when treated with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a solvent like ethanol (B145695) under reflux. This key step forms the 4-thiazolone ring, yielding 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide. rsc.org

Further derivatization can be achieved through reactions at the active methylene (B1212753) group (position 5) of the thiazolone ring. For example, a Knoevenagel-type condensation with various aromatic aldehydes can introduce diverse aryl substituents at this position, affording a range of 5-aryl-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamides. rsc.org

The table below provides examples of synthesized thiazolone-benzenesulfonamide derivatives.

| Entry | Starting Material | Reagents | Product | Reference |

| 1 | 1-(4-Aminophenyl)thiourea | Ethyl 2-bromoacetate | 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | nih.gov |

| 2 | 2-Chloro-N-(4-sulfamoylphenyl) acetamide | Ammonium thiocyanate | 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | rsc.org |

| 3 | 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | 4-Chlorobenzaldehyde | 4-((5-(4-Chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | rsc.org |

| 4 | 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | 4-Hydroxybenzaldehyde | 4-((5-(4-Hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | rsc.org |

Derivatization via Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a powerful tool for the derivatization of benzenesulfonamides, allowing for the introduction of the sulfonamide moiety onto an aromatic ring or for the modification of the molecule after its formation.

One approach is Nucleophilic Aromatic Substitution (SNA_r), where a sulfonamide anion acts as a nucleophile to displace a leaving group (typically a halide) from an activated aromatic ring. tandfonline.com For this reaction to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. The sulfonamide is first deprotonated with a strong base like sodium hydride (NaH) to form the nucleophilic anion, which then attacks the electron-deficient aromatic ring. tandfonline.com This method has been used to synthesize N-(nitrophenyl)benzenesulfonamide derivatives from fluoronitrobenzenes. tandfonline.com

Another important strategy is the copper-catalyzed cross-coupling reaction. This method allows for the coupling of a sulfonamide with an aryl halide, which may not be sufficiently activated for traditional SNAr. For example, a substituted benzenesulfonamide can be coupled with a substituted phenyl bromide using a copper(I) iodide (CuI) catalyst, often in the presence of a ligand like L-proline, to form N-aryl benzenesulfonamide derivatives. nih.gov This catalytic approach significantly broadens the scope of accessible structures.

Optimization of Synthetic Processes and Reaction Conditions

The primary synthesis of 3,4-dichloro-N-methylbenzenesulfonamide involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with methylamine. libretexts.orgchemguide.co.ukvedantu.com This is a nucleophilic substitution reaction at the sulfonyl group. The optimization of this process is crucial for maximizing yield, minimizing reaction times, and ensuring the purity of the final product.

Several factors can be manipulated to optimize the N-alkylation of sulfonamides. The choice of base is critical. Strong, non-nucleophilic bases are often employed to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. In some cases, the use of an excess of the amine reactant can also serve as the base to neutralize the hydrogen chloride byproduct formed during the reaction. chemguide.co.uk

Solvent selection also plays a significant role. Polar aprotic solvents are often preferred as they can solvate the reactants and facilitate the reaction without participating in it. The reaction temperature and duration are also key parameters to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. Therefore, a careful balance must be struck to achieve efficient conversion. researchgate.net

For instance, in the synthesis of related N-alkylated sulfonamides, researchers have explored various bases and solvent systems to enhance yields. One common approach involves the use of sodium hydride (NaH) in a suitable solvent, which effectively deprotonates the sulfonamide. researchgate.net The concentration of the reactants and the stoichiometry are also adjusted to drive the reaction to completion and minimize the formation of dialkylated products. researchgate.net Continuous flow synthesis has also emerged as a modern technique for the production of sulfonamides, offering benefits such as improved safety, better reaction control, and higher throughput. researchgate.net

Table 1: Key Parameters for Optimization of 3,4-Dichloro-N-methylbenzenesulfonamide Synthesis

| Parameter | Options & Considerations | Desired Outcome |

| Base | Inorganic bases (e.g., K₂CO₃, NaOH), Organic bases (e.g., triethylamine, pyridine), Excess methylamine | Efficient deprotonation of the sulfonamide, neutralization of HCl byproduct |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile), Apolar (e.g., Dichloromethane, Toluene) | Good solubility of reactants, minimal side reactions |

| Temperature | Room temperature to reflux | Balance between reaction rate and byproduct formation |

| Reactant Ratio | Stoichiometric or excess of methylamine | Maximize yield of the desired mono-N-methylated product |

| Reaction Time | Monitored by TLC or LC-MS | Ensure complete consumption of starting material |

Characterization Techniques for Synthesized Compounds in Research Context

Following the synthesis of 3,4-dichloro-N-methylbenzenesulfonamide and its analogues, a comprehensive characterization is essential to confirm the structure, purity, and identity of the compound. This is typically achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of 3,4-dichloro-N-methylbenzenesulfonamide, one would expect to see signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), with their splitting pattern determined by the substitution on the benzene ring. The N-methyl group would likely appear as a singlet or a doublet (if coupled to the NH proton, though this coupling is often not observed due to exchange) in the upfield region (around δ 2.5-3.0 ppm). rsc.orgresearchgate.net

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 120-140 ppm range, while the N-methyl carbon would appear at a much higher field. rsc.orgresearchgate.nethmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 3,4-dichloro-N-methylbenzenesulfonamide would include:

S=O stretching: Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group. nih.gov

C-N stretching: A band in the region of 1300-1200 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

C-Cl stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. For 3,4-dichloro-N-methylbenzenesulfonamide, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (C₇H₇Cl₂NO₂S). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms. massbank.eu

Table 2: Expected Spectroscopic Data for 3,4-Dichloro-N-methylbenzenesulfonamide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~δ 7.5-8.0 ppm), N-methyl protons (singlet, ~δ 2.7 ppm) |

| ¹³C NMR | Aromatic carbons (~δ 125-140 ppm), N-methyl carbon (~δ 30 ppm) |

| IR (cm⁻¹) | ~3200-3400 (N-H stretch, if present from precursor), ~1350 & 1160 (S=O stretch), ~1580 (C=C aromatic stretch) |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₇H₇Cl₂NO₂S with characteristic isotopic pattern for two chlorine atoms |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. velp.comnih.govinfinitiaresearch.com The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula (C₇H₇Cl₂NO₂S for 3,4-dichloro-N-methylbenzenesulfonamide). A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. nih.gov

Table 3: Theoretical Elemental Composition of Benzenesulfonamide, 3,4-dichloro-N-methyl-

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 35.33% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.97% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 29.79% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.89% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.44% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.47% |

| Total | 238.12 | 100.00% |

Advanced Structural Investigations and Molecular Conformation of 3,4 Dichloro N Methylbenzenesulfonamide Derivatives

Influence of Substituent Effects on Crystal Structures

The introduction of substituents onto the core structure of benzenesulfonamide (B165840) derivatives profoundly influences their molecular conformation and crystal packing. The nature, position, and number of substituents can induce significant changes in bond lengths, bond angles, and torsional angles, primarily due to steric and electronic effects. These modifications, in turn, dictate the intermolecular interactions, such as hydrogen bonding, that govern the formation of the crystal lattice.

The conformation of the C—SO₂—NH—C segment is a key feature in these structures. In 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, this torsion angle is reported to be -60.84 (18)°. nih.gov This value is comparable to the -71.38 (39)° torsion angle observed in 2,4-dichloro-N-(2,4-dimethylphenyl)-benzenesulfonamide, indicating that the substituent position on the N-phenyl ring also imparts a significant conformational influence. nih.gov For N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, the C—SO₂—NH—C torsion angle is 64.3 (4)°, highlighting how different substitution patterns alter the molecular twist. nih.gov

The orientation of the two benzene (B151609) rings relative to each other is another critical parameter. In 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, the sulfonyl and aniline (B41778) benzene rings are tilted by 66.4 (1)°. nih.gov In contrast, for N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, this dihedral angle is a more pronounced 82.5 (1)°. nih.gov The presence of a third chlorine atom, as in 4-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide, results in a dihedral angle of 54.6 (1)° between the sulfonyl and aniline rings. nih.gov These variations underscore the intricate interplay of electronic and steric factors introduced by the substituents.

Hydrogen bonding is a dominant force in the crystal packing of these sulfonamides. In many N-aryl benzenesulfonamide derivatives, molecules are linked by pairs of N—H⋯O hydrogen bonds, often forming inversion dimers. nih.govnih.govnih.gov For example, in the crystal structure of 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, intermolecular N–H···O hydrogen bonds link the molecules into inversion-related dimers. nih.gov Similarly, N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide molecules are linked by pairs of N—H⋯O(S) hydrogen bonds, also forming inversion dimers. nih.gov In other cases, these hydrogen bonds can link molecules into infinite chains. nih.gov The presence of a methyl group on the nitrogen atom in 3,4-dichloro-N-methylbenzenesulfonamide would preclude the formation of these specific N-H···O hydrogen bonds, leading to a different crystal packing architecture likely dominated by weaker C-H···O or other non-covalent interactions.

The tables below summarize key crystallographic data for several related dichlorobenzenesulfonamide derivatives, illustrating the influence of substituent variations on their crystal structures.

Table 1: Selected Torsion and Dihedral Angles in Dichlorobenzenesulfonamide Derivatives

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Benzene Rings (°) |

| N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide | 64.3 (4) | 82.5 (1) |

| 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide | -60.84 (18) | 66.4 (1) |

| 4-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide | -49.4 (2) | 54.6 (1) |

| N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 1) | 65.4 (2) | - |

| N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 2) | -61.7 (2) | - |

| N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide | 62.1 (2) | - |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 69.3 (4) | - |

Data sourced from references nih.govnih.govnih.gov.

Table 2: Crystal System and Space Group of Dichlorobenzenesulfonamide Derivatives

| Compound | Crystal System | Space Group |

| N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide | Monoclinic | P2₁/c |

| 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide | Monoclinic | P2₁/c |

| 4-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide | Monoclinic | P2₁/c |

Structure Activity Relationship Sar Elucidation of 3,4 Dichloro N Methylbenzenesulfonamide Analogues

Impact of Substitution Patterns on Biological Activity

The biological profile of benzenesulfonamide (B165840) analogues is profoundly influenced by the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen.

The presence and positioning of halogen atoms on the benzenesulfonamide ring are key determinants of biological activity. Dichloro substitution, in particular, has been shown to be a significant factor in the potency of various inhibitors. In a study of analogues of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) as Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, substitutions at position 4 of the benzene (B151609) ring were associated with higher transcriptional activity. nih.gov For instance, the presence of a bromine atom at this position was found to enable a halogen bond with the backbone nitrogen of Phe282, contributing to better packing within the ligand binding pocket. nih.gov

Similarly, substitutions at position 2 were also found to be important, aiding in tighter packing and enhancing activity. nih.govnih.gov The analysis of new chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety revealed significant anticancer effects against various human cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.gov Furthermore, research on phthalimide-thiazole derivatives has demonstrated that dichloro-substitution on an attached phenyl ring results in high antiproliferative activity against cancer cell lines like human leukemia (MV4-11) and human lung carcinoma (A549). nih.gov These findings underscore that di- and poly-substitution on the phenyl ring are generally more advantageous for activity than monosubstitution. semanticscholar.org The electron-withdrawing nature of chlorine atoms can significantly alter the electronic properties of the molecule, influencing its binding affinity and interaction with biological targets. nih.govmdpi.com

The substitution pattern on the sulfonamide nitrogen plays a crucial role in defining the pharmacological properties of the molecule. An N-methyl group, as seen in 3,4-dichloro-N-methylbenzenesulfonamide, can influence several factors including solubility, membrane permeability, and metabolic stability. Studies on bicyclic 2-pyridone-based inhibitors of Chlamydia trachomatis have shown that the introduction of a methyl sulfonamide substituent can significantly improve pharmacokinetic properties. rsc.org Specifically, the N-methyl sulfonamide analogue demonstrated greatly improved solubility and Caco-2 cell permeability, effectively moving it from a Biopharmaceutical Classification System (BCS) class IV (low permeability, low solubility) to a class II compound (high permeability, low solubility). rsc.orgnih.gov

In the context of SAR, the N-H of an unsubstituted or monosubstituted sulfonamide can act as a hydrogen bond donor. The replacement of this hydrogen with a methyl group removes this capability but can introduce favorable steric interactions or shield the sulfonamide from metabolic degradation. For example, in a series of aminoquinazolines, the N-methyl analogue showed altered conformational possibilities which impacted its biological activity. drugdesign.org The specific impact of the N-methyl group is highly dependent on the target protein's binding site topology.

The introduction of various peripheral moieties to the core benzenesulfonamide scaffold allows for extensive exploration of chemical space and optimization of biological activity.

Pyrazole (B372694) and Pyridine (B92270): The development of novel sulfonamide drugs has involved the N-alkylation of pyrazole and pyridine-linked nuclei. researchgate.net For instance, a synthetic scheme involving the reaction of 2-aminopyridine (B139424) with p-toluenesulfonyl chloride yields 4-methyl-N-pyridin-2-ylbenzenesulfonamide, a key intermediate for more complex structures. researchgate.net These nitrogen-containing heterocyclic rings can engage in specific hydrogen bonding or pi-stacking interactions within a receptor's active site, thereby enhancing binding affinity and selectivity.

Phenyl: Large aromatic substituents, such as a phenyl or a more complex quinolin-yloxy-phenyl group, can establish extensive van der Waals contacts and hydrophobic interactions. In the case of INT131 analogues, the large, substituted phenyl moiety at the sulfonamide nitrogen is crucial for its activity as a PPARγ modulator. nih.govnih.gov

The following table illustrates the impact of different substituents on the anticancer activity of some 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives. nih.gov

| Compound ID | Substituent (R) | IC50 on AGS cell line (µg/mL) |

| 4 | 4-OH | 1.83 |

| 5 | 4-OCH3 | 0.89 |

| 6 | 4-N(CH3)2 | 1.54 |

| 7 | 3,4-OCH3 | 2.50 |

| 8 | 3,4,5-OCH3 | 9.63 |

This table is based on data from a study on new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety. nih.gov

Criticality of the Sulfonamide Linker in Molecular Activity

The sulfonamide linker (-SO2NH-) is a cornerstone of the structure of these compounds, possessing unique chemical properties that are vital for their biological function. wikipedia.org It is a rigid and stable functional group, which helps to orient the attached chemical moieties in a defined three-dimensional space, facilitating optimal interaction with the target. wikipedia.org The sulfonamide oxygens are key features, often acting as hydrogen bond acceptors. acs.org

In SAR studies of PPARγ modulators, the sulfonamide linker was found to be critical for activity. nih.gov Its ability to act as a hydrogen-bond acceptor and its specific geometry are often essential for anchoring the ligand within the binding pocket of the receptor. Furthermore, the sulfonamide group is a bioisostere for other functional groups like amides and esters, but with different electronic and conformational properties. In solid-phase synthesis, acylsulfonamide "safety-catch" linkers are employed due to their stability to various reaction conditions and their ability to be cleaved under specific circumstances, highlighting the chemical robustness of the sulfonamide bond. nih.govacs.org

Influence of Ring Type and Size of Substituents on Biological Potency

The type and size of rings incorporated as substituents can have a dramatic effect on biological potency. This is often due to the conformational constraints imposed by the ring and the specific interactions the ring itself can make with the target. An SAR study on INT131 analogues revealed that the ring type and the size of ring A (the dichlorinated benzene ring) influenced the degree of activity. nih.gov

In a different example, when exploring analogues of an isopropyl derivative, varying the ring size of cyclic substituents showed that biological activity increased with the size of the ring from cyclopropyl (B3062369) to cyclohexyl. drugdesign.org This was attributed to a better fit and more extensive hydrophobic interactions within the receptor site. The flexibility of the ring is also a factor; for instance, a cyclopentane (B165970) ring, being more flexible than a cyclohexane (B81311) ring, can sometimes lead to higher activity by allowing for a more optimal induced fit with the receptor. drugdesign.org

Computational and In Silico Approaches to SAR Analysis

Computational and in silico methods are indispensable tools for elucidating the SAR of benzenesulfonamide analogues. These approaches allow for the rational design of new compounds and provide insights into the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For a series of benzenesulfonamide derivatives acting as carbonic anhydrase II inhibitors, QSAR analysis showed promising results with a high correlation (R²=0.83-0.89) between experimentally determined and predicted binding affinities. nih.govbenthamscience.com In another study on triazinyl-substituted benzenesulfonamides, QSAR was used to estimate inhibition constants (Ki) against four human carbonic anhydrase isoforms. nih.gov

Molecular Docking and Molecular Dynamics (MD): These structure-based methods are used to predict the binding mode and affinity of a ligand to its target receptor. For PPARγ modulators, in silico docking was used to determine the binding mode of 13 different analogues. nih.gov In a study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases, computational studies, including MD simulations, were crucial in understanding the influence of moiety flexibility on inhibitory activity and isoform selectivity. unich.it

Other Computational Methods: Techniques like Linear Interaction Energy (LIE) and metadynamics are also employed to predict binding affinities, although they may require modifications to achieve high accuracy for certain systems. nih.govbenthamscience.com

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the complex interplay between chemical structure and biological function, thereby accelerating the drug discovery process.

Investigation of Biological Activity and Mechanistic Pathways of 3,4 Dichloro N Methylbenzenesulfonamide Derivatives

Enzyme Inhibition Studies

The benzenesulfonamide (B165840) scaffold is a cornerstone in the design of various enzyme inhibitors. The specific substitution pattern of 3,4-dichloro-N-methylbenzenesulfonamide suggests its potential to interact with several key enzymes involved in pathological processes.

Carbonic Anhydrase (CA) Inhibition (e.g., CA IX, CA XII)

The inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, is a critical strategy in anticancer drug development. nih.gov These zinc metalloenzymes are pivotal in regulating pH in the tumor microenvironment, which is crucial for cancer cell proliferation, invasion, and metastasis. nih.gov Hypoxia in solid tumors leads to the upregulation of CA IX, which helps maintain the intracellular pH of cancer cells by acidifying the extracellular space. mdpi.com

Benzenesulfonamides are a well-established class of CA inhibitors. The primary sulfonamide group is key to their inhibitory action, binding to the zinc ion in the enzyme's active site. Research has shown that ureido-substituted benzenesulfonamides (USBs) can be potent and selective inhibitors of these tumor-related CAs. nih.gov For instance, the clinical trial candidate SLC-0111, a ureidobenzenesulfonamide, demonstrates the therapeutic potential of this class of compounds. researchgate.net

While direct inhibitory data for 3,4-dichloro-N-methylbenzenesulfonamide is not extensively detailed, the broader class of benzenesulfonamide derivatives has been shown to exhibit significant inhibitory activity against CA IX and CA XII. plos.org Studies on related sulfonamides, such as those based on a coumarin (B35378) scaffold, have yielded compounds with high, single-digit nanomolar inhibition constants (Kᵢ) against CA IX and CA XII, while showing selectivity over the cytosolic isoforms CA I and CA II. nih.gov For example, compound 18f from one such study showed Kᵢ values of 21 nM and 5 nM for CA IX and CA XII, respectively. nih.gov This highlights the potential for developing highly selective inhibitors based on the sulfonamide scaffold. nih.gov

Table 1: Inhibitory Activity of Representative Sulfonamide-Based Inhibitors against Carbonic Anhydrase Isoforms

| Compound | CA I Kᵢ (nM) | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |

|---|---|---|---|---|

| Acetazolamide (AAZ) | - | - | - | - |

| Compound 18f | 955 | 515 | 21 | 5 |

Data sourced from a study on coumarin-based sulfonamides, illustrating the potential for selective inhibition. nih.gov

Dihydropteroate (B1496061) Synthase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in bacteria. nih.gov This pathway is essential for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect. wikipedia.org The sulfonamide class of drugs acts as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govwikipedia.org

The structural similarity of benzenesulfonamides to pABA allows them to bind to the DHPS active site, thereby blocking the formation of dihydropteroic acid. nih.gov This mechanism has been a validated target for antimicrobial therapy for many decades. nih.gov While the use of sulfonamides has been challenged by the emergence of resistance, research into novel, non-sulfa DHPS inhibitors continues. nih.gov Given that 3,4-dichloro-N-methylbenzenesulfonamide belongs to the sulfonamide class, it is predicted to exhibit inhibitory activity against DHPS.

Neutrophil Elastase Inhibition

Neutrophil elastase is a serine protease implicated in various inflammatory diseases and has been identified as a potential driver of tumorigenesis. nih.gov Its inhibition can reduce tumor burden and metastatic potential. nih.gov However, based on the available research, there is no direct evidence linking 3,4-dichloro-N-methylbenzenesulfonamide or its close derivatives to the inhibition of neutrophil elastase. Current research on neutrophil elastase inhibitors tends to focus on other chemical scaffolds. nih.gov

Receptor Interaction and Ligand Binding Profiling

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The investigation into the binding of 3,4-dichloro-N-methylbenzenesulfonamide derivatives to specific receptors is an area of active research.

κ Opioid Receptor (KOR) Ligand Research

The κ opioid receptor (KOR) is a G-protein coupled receptor involved in pain, mood, and addiction. The development of selective KOR ligands is a significant goal in medicinal chemistry. nih.gov Research in this area often involves screening libraries of compounds to identify novel ligands with high affinity and selectivity. nih.gov At present, the scientific literature does not provide a direct link between 3,4-dichloro-N-methylbenzenesulfonamide and KOR ligand activity.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and cell proliferation. nih.gov PPARγ agonists have been investigated for the treatment of metabolic diseases and have also shown effects on various cancers, although these effects can be context-dependent. nih.gov The activation of PPARγ is also important for maintaining innate antimicrobial immunity in the colon. nih.gov There is currently no available research to suggest that 3,4-dichloro-N-methylbenzenesulfonamide functions as a PPARγ agonist.

Angiotensin II AT1 and Endothelin ETA Receptor Inhibition

While direct evidence for the inhibitory activity of 3,4-dichloro-N-methylbenzenesulfonamide on Angiotensin II AT1 (AT1R) and Endothelin ETA (ETA) receptors is not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been a significant area of research for the development of antagonists for these receptors. The structural characteristics of 3,4-dichloro-N-methylbenzenesulfonamide suggest potential interactions with these G protein-coupled receptors, which are crucial in regulating blood pressure and cellular growth.

The renin-angiotensin system (RAS) and the endothelin system are pivotal in cardiovascular homeostasis, and their dysregulation is implicated in various diseases. The AT1R, activated by the octapeptide angiotensin II, and the ETA receptor, activated by endothelin-1 (B181129) (ET-1), mediate vasoconstriction and cell proliferation. researchgate.netmdpi.com Consequently, antagonists of these receptors are valuable therapeutic agents.

Research into benzenesulfonamide derivatives has led to the discovery of potent and selective antagonists for both AT1 and ETA receptors. For instance, novel biphenylsulfonamide derivatives have been designed and synthesized as selective AT2 receptor antagonists, a related receptor in the RAS. Current time information in Edmonton, CA.researchgate.net These studies highlight the adaptability of the benzenesulfonamide scaffold for achieving receptor selectivity. Molecular docking studies of these derivatives have helped in understanding the binding modes and key interactions within the receptor's active site. researchgate.net

Similarly, various sulfonamide-based compounds have been identified as potent ETA receptor antagonists. acs.org Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity and selectivity of these antagonists. tandfonline.comnih.gov The design of such antagonists often involves modifying substituents on the benzenesulfonamide core to enhance binding to the hydrophobic pockets of the receptor.

Calcium Channel Surface Interactions

The interaction of 3,4-dichloro-N-methylbenzenesulfonamide with calcium channels is not directly reported in the scientific literature. However, the broader family of sulfonamide derivatives has been shown to interact with various types of voltage-gated calcium channels (VGCCs), which are integral to neurotransmission, muscle contraction, and other calcium-dependent cellular processes.

Recent studies have explored sulfonamides as potential blockers of N-type (CaV2.2) and T-type (CaV3.2) calcium channels, which are considered therapeutic targets for chronic pain. For example, a series of sulfonamide analogues were synthesized and found to be potent and selective inhibitors of the CaV2.2 channel. Current time information in Edmonton, CA. These compounds demonstrated high stability in plasma and low cytotoxicity, making them promising candidates for further development. Current time information in Edmonton, CA.

Interestingly, a study on the optimization of sulfonamides as T-type calcium channel blockers reported the synthesis of a dichlorinated analog. Specifically, a compound with dichloro substitution on the central aromatic ring was found to have weaker potency against the CaV3.2 channel compared to its non-chlorinated counterparts. tandfonline.com This finding suggests that the presence and position of chloro substituents on the benzenesulfonamide scaffold can significantly modulate the inhibitory activity at calcium channels.

The general structure of sulfonamide-based calcium channel blockers often includes additional functional groups that facilitate interaction with the channel pore or surrounding residues. Molecular modeling studies on N-sulfonylphenoxazines, another class of sulfonamide-containing compounds, have suggested that these inhibitors bind within a region of the CaV2.2 channel that includes the selectivity filter, thereby hindering the conformational changes required for channel opening. researchgate.net

Given the evidence from related compounds, it is plausible that 3,4-dichloro-N-methylbenzenesulfonamide could exhibit some level of interaction with calcium channels. However, based on the finding that dichlorination can reduce potency, its activity might be modest. tandfonline.com Experimental validation through electrophysiological or high-throughput screening assays would be necessary to determine the specific effects of 3,4-dichloro-N-methylbenzenesulfonamide on different calcium channel subtypes.

Cellular and Molecular Activity in Biological Systems

Modulation of Plant Growth and Development (e.g., Ethylene-like Activity, Triple Response Induction in Arabidopsis)

The influence of 3,4-dichloro-N-methylbenzenesulfonamide and its derivatives extends to the plant kingdom, where they have been observed to modulate growth and development, in some cases mimicking the effects of the plant hormone ethylene (B1197577).

A notable study identified a derivative, 3,4-dichloro-N-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl-methyl)benzenesulfonamide, as a potent inducer of the "triple response" in Arabidopsis thaliana seedlings. acs.org The triple response, which includes the shortening and thickening of the hypocotyl and root, and an exaggerated apical hook, is a classic phenotype induced by ethylene. nih.govnih.gov Among a library of synthetic compounds, this 3,4-dichlorobenzenesulfonamide (B1296846) analogue was the most effective at inducing this ethylene-like effect. acs.org This finding strongly suggests that the 3,4-dichlorobenzenesulfonamide scaffold can interact with components of the ethylene signaling pathway in plants.

The general class of sulfonamides has been shown to impact plant growth, primarily through the inhibition of folate biosynthesis. Current time information in Edmonton, CA.nih.gov Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate pathway, in a manner analogous to their antibacterial mechanism. Current time information in Edmonton, CA. Folate is crucial for the synthesis of nucleotides and certain amino acids, and its deficiency can lead to inhibited cell division and growth. nih.gov Studies have demonstrated that exposure to various sulfonamides can lead to delayed seed germination, reduced primary root length, and other developmental effects in several plant species. Current time information in Edmonton, CA.

The following table summarizes the observed effects of a potent 3,4-dichlorobenzenesulfonamide analogue on the triple response in Arabidopsis seedlings, as reported in a key study. acs.org

| Parameter | Control (No Chemical) | ACC (10 µM) | 3,4-dichloro-N-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl-methyl)benzenesulfonamide (10 µM) |

| Hypocotyl Length (mm) | 9.5 ± 0.72 | 4.9 ± 0.32 | ~5.0 |

| Apical Hook Curvature | Exaggerated | Exaggerated | Exaggerated |

Data is approximate for the test compound based on graphical representation in the source. ACC (1-aminocyclopropane-1-carboxylate) is an ethylene precursor used as a positive control.

The ability of a 3,4-dichlorobenzenesulfonamide derivative to induce a pronounced triple response at micromolar concentrations indicates a specific interaction with the plant's hormonal signaling network, potentially offering a novel chemical tool for studying ethylene biology.

Antagonism of Para-Aminobenzoic Acid (PABA) in Microbial Pathways

The primary mechanism of antibacterial action for the sulfonamide class of drugs is the competitive antagonism of para-aminobenzoic acid (PABA). acs.orgnih.gov Sulfonamides are structural analogs of PABA and inhibit the bacterial enzyme dihydropteroate synthase (DHPS). tandfonline.com This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the biosynthesis of folic acid. tandfonline.com As bacteria are unable to uptake folate from their environment, the inhibition of its synthesis leads to a depletion of essential precursors for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect. acs.org

The effectiveness of a particular sulfonamide derivative is influenced by its structural features, which determine its affinity for the DHPS active site. The substitution pattern on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen can significantly impact the drug's potency. For instance, studies on various N-substituted benzenesulfonamide derivatives have shown a range of antimicrobial activities against different bacterial strains. Current time information in Edmonton, CA.researchgate.net

Bacterial resistance to sulfonamides is a widespread clinical issue and often arises from mutations in the folP gene, which encodes for DHPS. nih.gov These mutations can decrease the binding affinity of sulfonamides to the enzyme without significantly affecting the binding of the natural substrate, PABA. nih.gov Another common resistance mechanism is the acquisition of plasmids carrying alternative, drug-resistant DHPS genes, such as sul1 and sul2. nih.govnih.gov

Further research, including in vitro susceptibility testing against a panel of pathogenic bacteria and enzyme inhibition assays with purified DHPS, would be necessary to quantify the antimicrobial efficacy of 3,4-dichloro-N-methylbenzenesulfonamide and to understand how the 3,4-dichloro and N-methyl substitutions influence its interaction with the target enzyme.

Mechanisms of Antiproliferative Effects on Cancer Cell Lines (e.g., Cell Cycle Arrest, Mitochondrial Membrane Depolarization, Caspase Activation)

While direct studies on the antiproliferative mechanisms of 3,4-dichloro-N-methylbenzenesulfonamide are not available, research on structurally related dichlorobenzenesulfonamide derivatives provides significant insights into their potential anticancer activities. These compounds have been shown to induce cell death in cancer cells through multiple mechanisms, including the induction of cell cycle arrest, depolarization of the mitochondrial membrane, and activation of caspases.

A study on chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety demonstrated potent anticancer effects against various human cancer cell lines. researchgate.net One of the most active compounds in this series was shown to induce the following effects in gastric adenocarcinoma (AGS) cells:

Cell Cycle Arrest: The compound caused a strong arrest of the cell cycle in the subG0 phase, which is indicative of apoptosis. Current time information in Edmonton, CA.researchgate.net

Mitochondrial Membrane Depolarization: Treatment with the compound led to a significant depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. Current time information in Edmonton, CA.researchgate.net

Caspase Activation: The compound was found to activate both caspase-8 and caspase-9. researchgate.net The activation of caspase-9 is a hallmark of the mitochondrial (intrinsic) apoptotic pathway, while caspase-8 activation is characteristic of the death receptor (extrinsic) pathway. This suggests that the compound may trigger apoptosis through multiple routes.

The following table summarizes the effects of a representative 2,4-dichlorobenzenesulfonamide chalcone derivative on AGS cancer cells. researchgate.net

| Mechanism | Observation |

| Cell Cycle | Strong arrest in the subG0 phase |

| Mitochondrial Membrane Potential | Significant depolarization |

| Caspase Activation | Activation of both caspase-8 and caspase-9 |

Furthermore, other studies on different benzenesulfonamide derivatives have corroborated these findings. For example, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce cell cycle arrest at the G2/M or G0/G1 phase in different leukemia cell lines, along with loss of mitochondrial potential and activation of caspase-3. acs.orgnih.gov The activation of caspase-3, an executioner caspase, is a central event in the apoptotic cascade.

These findings collectively suggest that benzenesulfonamides with dichloro substitutions are a promising class of compounds for anticancer drug development. The 3,4-dichloro-N-methylbenzenesulfonamide, by virtue of its structural similarity to these active compounds, is likely to exert its antiproliferative effects through similar mechanisms involving the induction of apoptosis via both intrinsic and extrinsic pathways. Further experimental validation on various cancer cell lines is warranted to confirm these potential mechanisms.

Theoretical and Computational Mechanistic Studies

Theoretical and computational studies provide valuable insights into the structure, properties, and potential biological activities of molecules like 3,4-dichloro-N-methylbenzenesulfonamide. While specific computational studies on this exact compound are limited, analysis of closely related structures and general computational approaches for sulfonamides can elucidate its mechanistic pathways.

A key piece of theoretical information comes from the single-crystal X-ray diffraction study of N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide, a structurally similar compound. nih.gov This study revealed precise details about the molecule's three-dimensional structure, including:

Molecular Conformation: The molecule adopts a bent conformation at the sulfur atom, with a C—SO2—NH—C torsion angle of 64.3(4)°. nih.gov The two benzene (B151609) rings are tilted relative to each other by 82.5(1)°. nih.gov

Intermolecular Interactions: In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov

This crystallographic data provides a solid foundation for computational modeling, as it represents an experimentally determined low-energy conformation.

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to study the electronic properties of sulfonamides and correlate them with their biological activities. researchgate.netresearchgate.net These studies typically calculate various molecular descriptors, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively, which is crucial for chemical reactivity and receptor binding. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. This can help in understanding how the molecule interacts with biological targets.

For example, Quantitative Structure-Activity Relationship (QSAR) studies on sulfonamide antibiotics have used quantum chemical descriptors to build models that predict their toxicity. researchgate.net Similarly, DFT calculations have been employed to understand the corrosion inhibition properties of sulfonamides, linking their electronic properties to their ability to adsorb onto metal surfaces. researchgate.net

Molecular docking is another powerful computational technique that could be applied to 3,4-dichloro-N-methylbenzenesulfonamide to predict its binding mode and affinity for biological targets like the AT1 and ETA receptors, or calcium channels. By placing the molecule into the known crystal structure of the target protein, docking algorithms can identify favorable binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Such studies have been successfully used to explain the isoform specificity of benzenesulfonamide-based carbonic anhydrase inhibitors. nih.gov

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound by docking it into the active site of a known biological target.

In the absence of direct molecular docking studies for 3,4-dichloro-N-methylbenzenesulfonamide, we can examine findings for structurally related benzenesulfonamide derivatives to hypothesize potential protein targets and binding interactions. For instance, various benzenesulfonamide derivatives have been investigated for their inhibitory potential against a range of enzymes and receptors.

For example, studies on benzenesulfonamide derivatives as inhibitors of carbonic anhydrase, a well-established target for this class of compounds, reveal that the sulfonamide group coordinates to the zinc ion in the active site. The aromatic ring and its substituents then orient within the active site to maximize favorable interactions with surrounding residues. While the specific interactions for 3,4-dichloro-N-methylbenzenesulfonamide would be target-dependent, the dichlorinated phenyl ring is expected to participate in significant hydrophobic and potentially halogen-bonding interactions.

Below is a table summarizing representative ligand-target interactions for related benzenesulfonamide derivatives, which may provide a model for the potential interactions of 3,4-dichloro-N-methylbenzenesulfonamide.

| Derivative Class | Target Protein | Key Interacting Residues (Hypothetical for 3,4-dichloro-N-methylbenzenesulfonamide) | Binding Affinity (Representative) |

| Benzenesulfonamides | Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | - |

| Biphenylsulfonamides | Angiotensin II type 2 (AT₂) Receptor | Lys199, Tyr92, Arg189 | Moderate affinity |

| Benzenesulfonamide Hybrids | Dihydropteroate Synthase (DHPS) | Arg63, Lys221, Arg257 | - |

This table is illustrative and based on findings for related benzenesulfonamide compounds. The specific interactions and binding affinities for 3,4-dichloro-N-methylbenzenesulfonamide would require dedicated experimental and computational studies.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can provide valuable mechanistic insights by elucidating the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For 3,4-dichloro-N-methylbenzenesulfonamide, quantum chemical calculations can predict regions of the molecule that are susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its potential metabolic pathways and interactions with biological macromolecules.

The Molecular Electrostatic Potential (MEP) surface is particularly informative. It maps the electrostatic potential onto the electron density surface of the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For a benzenesulfonamide derivative, the oxygen atoms of the sulfonyl group and the nitrogen atom are expected to be regions of high negative potential, making them potential hydrogen bond acceptors.

The following table presents hypothetical quantum chemical parameters for 3,4-dichloro-N-methylbenzenesulfonamide, based on general trends observed for related dichlorinated aromatic compounds and benzenesulfonamides.

| Quantum Chemical Parameter | Predicted Value/Observation | Significance |

| HOMO Energy | Lowered due to electron-withdrawing Cl atoms | Reduced tendency to donate electrons |

| LUMO Energy | Lowered due to electron-withdrawing Cl atoms | Increased tendency to accept electrons |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |

| Molecular Electrostatic Potential (MEP) | Negative potential on SO₂ oxygen and nitrogen atoms | Potential sites for hydrogen bonding and electrophilic interaction |

The values and observations in this table are predictive and based on theoretical principles and data from related compounds. Accurate values for 3,4-dichloro-N-methylbenzenesulfonamide would require specific DFT calculations.

Advanced Research Applications and Future Directions for 3,4 Dichloro N Methylbenzenesulfonamide Compounds

Role as Lead Compounds in Drug Discovery Initiatives

The benzenesulfonamide (B165840) framework is a cornerstone of numerous drug discovery programs due to its versatile binding capabilities and synthetic tractability. Derivatives of this scaffold have been identified as potent inhibitors of various enzymatic targets. A primary area of investigation is their role as carbonic anhydrase (CA) inhibitors. nih.govnih.gov CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govnih.gov

The design of benzenesulfonamide-based inhibitors often starts from a lead compound, which is then chemically modified to improve its potency and selectivity. For instance, SLC-0111, a benzenesulfonamide derivative, is in clinical trials for treating advanced metastatic tumors, highlighting the scaffold's clinical potential. nih.govmdpi.com The 3,4-dichloro substitution pattern on the benzene (B151609) ring is a common strategy to enhance binding affinity through halogen bonding and hydrophobic interactions within the target's active site. The addition of the N-methyl group further modulates the compound's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable vector for lead optimization.

Beyond cancer, benzenesulfonamide derivatives are being explored as:

Antibacterial agents: By inhibiting bacterial CAs, these compounds can interfere with microbial growth and biofilm formation. nih.govresearchgate.net

Insecticides: Virtual screening and subsequent synthesis have identified benzenesulfonamides as potential inhibitors of the V-ATPase subunit H, a novel target for pest control. nih.gov

COX-2 Inhibitors: In silico studies have guided the design of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. researchgate.net

Oxidative Phosphorylation (OXPHOS) Inhibitors: A phenotypic screen identified a benzene-1,4-disulfonamide (B103779) as a hit compound for inhibiting OXPHOS, a promising strategy for targeting cancer cell metabolism. nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable small-molecule tools used to study and manipulate the function of specific proteins within complex biological systems like cells. nih.govnih.gov An ideal probe exhibits high potency and selectivity for its intended target. nih.gov The benzenesulfonamide scaffold is an excellent starting point for creating such probes.

Given their well-established role as inhibitors of enzymes like carbonic anhydrases, benzenesulfonamide derivatives can be developed into chemical probes to interrogate the specific roles of different CA isoforms in health and disease. For example, a highly selective probe for the tumor-associated isoform CA IX could help elucidate its precise function in tumor progression and hypoxia, independent of other CA isoforms. nih.gov The process of discovering benzenesulfonamide-based V-ATPase inhibitors was itself initiated using a natural product, celangulin (B12372197) V, as a molecular probe to identify this new pesticide target. nih.gov This demonstrates how probe compounds can unlock novel therapeutic strategies and lead to the development of new chemical classes of inhibitors.

Strategies for Enhancing Selectivity and Potency through Chemical Modification

A significant challenge and focus of research in the benzenesulfonamide field is achieving high selectivity for the desired biological target over other related proteins, thereby minimizing off-target effects. nih.gov For instance, in the context of carbonic anhydrase inhibitors, selectivity for tumor-associated isoforms (hCA IX, XII) over ubiquitous cytosolic isoforms (hCA I, II) is crucial. rsc.orgrsc.org Several chemical modification strategies are employed to achieve this.

The "tail approach" is a widely used strategy where different chemical moieties are appended to the main benzenesulfonamide scaffold. nih.govunifi.it This "tail" can form additional interactions with residues outside the conserved active site, which often differ between isoforms, thus conferring selectivity.

Key modification strategies include:

Halogenation: Introducing halogen atoms, such as the two chlorine atoms in the 3,4-dichloro pattern, can enhance binding affinity and influence selectivity. researchgate.netrsc.org

Linker Modification: Inserting flexible linkers, such as ether, thioether, or amino groups, between the sulfonamide scaffold and the "tail" can allow for optimal positioning within the binding pocket. nih.gov

Heterocyclic Moieties: The incorporation of heterocyclic rings like triazoles, pyrimidines, or thiazoles can introduce additional hydrogen bond donors and acceptors, significantly impacting potency and selectivity. nih.govnih.govrsc.org The isosteric replacement of an oxygen atom with sulfur in dihydropyrimidinone derivatives led to significant variations in inhibitory constants (Kᵢ) against different hCA isoforms. rsc.org

| Base Scaffold | Modification | Target | Potency (Kᵢ or IC₅₀) | Selectivity Profile | Reference |

| Benzenesulfonamide | Addition of 4-anilinoquinazoline (B1210976) | hCA I | 60.9 nM | 4-fold more potent than Acetazolamide | tandfonline.com |

| Benzenesulfonamide | Addition of 4-anilinoquinazoline | hCA II | 2.4 nM | 5-fold more potent than Acetazolamide | tandfonline.com |

| Thiazolone-benzenesulfonamide | 4-chlorophenyl group (4e) | hCA IX | 10.93 nM | Highly selective over hCA II (1.55 µM) | rsc.org |

| Thiazolone-benzenesulfonamide | 4-nitrophenyl group (4g) | hCA IX | 25.06 nM | Highly selective over hCA II (3.92 µM) | rsc.org |

| Dihydropyrimidinone-benzenesulfonamide | 4-chlorophenyl group (16a) | hCA IX / XII | 7.3 nM / 9.7 nM | Potent against tumor-associated CAs | rsc.org |

| Iminothiazolidinone-benzenesulfonamide | Various aryl groups | hCA II | 0.41 - 37.8 nM | Sub-nanomolar to nanomolar inhibition | nih.gov |

Exploration of Novel Pharmacophores and Scaffold Diversification

To expand the therapeutic potential of benzenesulfonamides, researchers are actively diversifying the core scaffold and creating hybrid molecules. This involves combining the benzenesulfonamide pharmacophore—the part of the molecule responsible for its biological activity, primarily the SO₂NH₂ group that binds to the zinc ion in metalloenzymes—with other known active scaffolds. nih.gov

Examples of this approach include:

Quinazoline-Benzenesulfonamide Hybrids: Combining the benzenesulfonamide moiety with a 4-anilinoquinazoline scaffold, known from kinase inhibitors, has produced highly potent, nanomolar inhibitors of several carbonic anhydrase isoforms. tandfonline.com

Anthraquinone-Benzenesulfonamide Derivatives: Novel compounds incorporating an anthraquinone (B42736) tail have been designed as potent CA inhibitors with antitumor activity. mdpi.com

Dual Triazole-Containing Benzenesulfonamides: The synthesis of molecules with two triazole rings linked to the benzenesulfonamide group is an example of scaffold diversification aimed at optimizing interactions within the hydrophilic and hydrophobic regions of the enzyme's active site. nih.govrsc.org

Iminothiazolidinone-Sulfonamide Hybrids: The heterocyclization of sulfanilamide (B372717) thioureas has led to potent inhibitors of hCA II and the tumor-associated hCA IX. nih.gov

This strategy of scaffold diversification and hybridization is a powerful tool for generating novel chemical entities with potentially new mechanisms of action or improved pharmacological profiles.

In Silico Predictions and Cheminformatics for Compound Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. The field of benzenesulfonamide research is no exception, with in silico techniques being integral to many studies. indexcopernicus.com

Molecular Docking: This technique is widely used to predict and visualize how a benzenesulfonamide derivative will bind to its target protein, such as the active site of carbonic anhydrase. nih.govnih.govmdpi.com Docking studies can reveal key interactions, like the coordination of the sulfonamide group to the catalytic zinc ion and hydrogen bonds with active site residues, which are crucial for inhibitory activity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.govmdpi.com This early assessment of drug-like properties helps to identify candidates that are more likely to succeed in later stages of development.

Cheminformatics: These computational techniques are used to analyze large datasets from high-throughput screening (HTS) to identify promising hit compounds and chemical series for further optimization. boisestate.edu

These computational approaches allow researchers to rationally design inhibitors with improved potency and selectivity, saving significant time and resources compared to traditional trial-and-error synthesis. uah.es

Emerging Research Areas for Benzenesulfonamide Derivatives

While the role of benzenesulfonamides as carbonic anhydrase inhibitors is well-established, new research is continually expanding their therapeutic and commercial applications.

Emerging areas of focus include:

Novel Anticancer Mechanisms: Beyond CA inhibition, derivatives are being developed as inhibitors of oxidative phosphorylation (OXPHOS), targeting the unique metabolic dependencies of certain cancers. nih.gov Research is also exploring their potential against specific cancers like gastric cancer. indexcopernicus.com

Next-Generation Antimicrobials: With rising antibiotic resistance, there is a pressing need for new antibacterial agents. Benzenesulfonamides are being investigated for their ability to inhibit bacterial growth and, notably, to disrupt biofilm formation, which is a key factor in persistent infections. nih.govresearchgate.net

Agrochemicals: The discovery of benzenesulfonamides as V-ATPase inhibitors has opened a new avenue for their use as insecticides, potentially offering a new mechanism of action to combat pesticide resistance. nih.gov

Targeting Other Enzyme Classes: The scaffold is being evaluated against other enzyme families, such as acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase, indicating its broad inhibitory potential. tandfonline.com

Challenges and Opportunities in the Academic Research Landscape of 3,4-Dichloro-N-methylbenzenesulfonamide

The primary challenge in the academic research of 3,4-dichloro-N-methylbenzenesulfonamide specifically is the limited volume of published studies on this exact molecule. Most research focuses on broader classes of benzenesulfonamides. This, however, presents a significant opportunity. The extensive knowledge base on related dichlorinated and N-substituted benzenesulfonamides provides a strong rationale for the synthesis and biological evaluation of this specific compound.

Challenges:

Achieving Isoform Selectivity: A persistent challenge is designing inhibitors that can distinguish between highly similar enzyme isoforms, such as the various human carbonic anhydrases. Lack of selectivity can lead to off-target effects. nih.gov

Overcoming Drug Resistance: In both oncology and infectious disease, the development of resistance to targeted therapies is a major hurdle that new benzenesulfonamide-based agents must overcome.

Synthetic Complexity: While the core scaffold is accessible, the synthesis of complex, highly decorated derivatives for scaffold diversification can be challenging and require multi-step procedures. nih.gov

Opportunities:

Exploring Uncharted Chemical Space: The specific combination of 3,4-dichloro and N-methyl substitutions remains relatively unexplored. There is a clear opportunity to synthesize 3,4-dichloro-N-methylbenzenesulfonamide and its analogs to screen against a wide range of biological targets.

Leveraging Novel Synthetic Methods: The development of new synthetic methodologies, such as visible light-induced catalysis, can provide more efficient and milder routes to a wider diversity of benzenesulfonamide derivatives. nih.gov

Application of Advanced Computational Tools: The increasing power of in silico methods provides an opportunity to precisely predict the biological activity and properties of novel derivatives like 3,4-dichloro-N-methylbenzenesulfonamide before undertaking costly synthesis.

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloro-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonamide formation by reacting 3,4-dichlorobenzenesulfonyl chloride with methylamine. Key steps include:

- Dissolving the sulfonyl chloride in dichloromethane (DCM) and adding methylamine hydrochloride in the presence of triethylamine (TEA) as a base .

- Stirring the mixture overnight at room temperature, followed by extraction with DCM and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve yields >80% .

Critical factors: Moisture-sensitive conditions, stoichiometric control of methylamine to avoid over-alkylation, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for structural validation of 3,4-dichloro-N-methylbenzenesulfonamide?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using δ 7.8–8.1 ppm (aromatic protons adjacent to sulfonyl group) and δ 2.9 ppm (N–CH₃). Compare with reference data from analogues like compound 32 in .

- FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H absence (due to N-methylation) .

- X-ray crystallography : Use SHELX for structure refinement (high R-factor thresholds <5%) to resolve ambiguities in stereoelectronic effects .

Q. What common impurities arise during synthesis, and how are they mitigated?

- Methodology :

- By-products : Unreacted sulfonyl chloride (detected via TLC at Rf 0.7 in ethyl acetate) or di-substituted sulfonamides (if excess methylamine is used).

- Mitigation : Use stoichiometric methylamine, monitor reaction progress via LC-MS, and employ gradient column chromatography (10–50% ethyl acetate in hexane) for purification .

Advanced Research Questions

Q. How can computational tools predict the bioactivity of 3,4-dichloro-N-methylbenzenesulfonamide derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., NLRP3 inflammasome), focusing on sulfonamide’s hydrogen-bonding with Arg578 and hydrophobic interactions with the dichloroaryl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validate predictions with in vitro assays (e.g., IL-1β inhibition in THP-1 cells) .

Q. How should researchers resolve discrepancies in NMR data between synthetic batches?

- Methodology :